3-Isopropoxy-5-methyl-phenylamine: Comprehensive Identifiers, Structural Profiling, and Synthetic Workflows in Neurotherapeutics
3-Isopropoxy-5-methyl-phenylamine: Comprehensive Identifiers, Structural Profiling, and Synthetic Workflows in Neurotherapeutics
Executive Summary
3-Isopropoxy-5-methyl-phenylamine is a highly specialized aniline derivative that serves as a critical nucleophilic building block in modern medicinal chemistry. Its unique steric and electronic profile makes it an ideal intermediate for synthesizing complex heterocyclic azoles. Recently, this compound has gained prominence in the development of neurotherapeutics—specifically, small-molecule modulators designed to promote oligodendrocyte precursor cell (OPC) differentiation and remyelination in demyelinating diseases such as Multiple Sclerosis (MS) and leukodystrophies ()[1].
This whitepaper provides a rigorous technical breakdown of the compound’s identifiers, mechanistic properties, and field-proven experimental protocols for its integration into cross-coupling workflows.
Chemical Identity and Core Identifiers
Accurate compound identification is the foundation of reproducible research. Due to varying nomenclature conventions, 3-Isopropoxy-5-methyl-phenylamine is cataloged under several synonyms across global databases ()[2]. The table below consolidates its definitive identifiers and physical properties.
Table 1: Core Identifiers and Chemical Properties
| Identifier Type | Value / Description |
| IUPAC Name | 3-methyl-5-(propan-2-yloxy)aniline |
| Common Synonyms | 3-Isopropoxy-5-methyl-phenylamine; 3-Isopropoxy-5-methylaniline; 5-methyl-3-(propan-2-yloxy)aniline |
| CAS Registry Number | 1263208-83-8 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| SMILES String | Cc1cc(N)cc(OC(C)C)c1 |
| Primary Application | Pharmaceutical intermediate (C-N cross-coupling) |
Structural and Mechanistic Profiling
The synthetic utility of 3-Isopropoxy-5-methyl-phenylamine is dictated by the synergistic effects of its three functional groups on the central benzene ring:
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The Primary Amine (-NH₂): Acts as the primary nucleophilic center. Its basicity and nucleophilicity are heavily influenced by the substituents on the ring.
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The Methyl Group (C5): Provides mild electron-donating properties via hyperconjugation (+I effect). This slightly increases the electron density of the aromatic ring, making the amine a more potent nucleophile compared to an unsubstituted aniline.
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The Isopropoxy Group (C3): Exerts a strong electron-donating resonance effect (+M effect) while introducing moderate steric bulk.
Mechanistic Causality: The meta-relationship between the amine and the isopropoxy/methyl groups is a deliberate structural advantage. Because the bulky isopropoxy group is not in the ortho position relative to the amine, the nucleophilic nitrogen remains sterically accessible. This allows for highly efficient coordination to transition metal catalysts (such as Palladium) during cross-coupling reactions without suffering from severe steric hindrance, a common failure point in the amination of heavily substituted anilines.
Synthetic Utility: Buchwald-Hartwig Amination Workflow
The most critical application of 3-Isopropoxy-5-methyl-phenylamine is its use in Buchwald-Hartwig C-N cross-coupling reactions to synthesize remyelination agents ()[3].
Step-by-Step Experimental Protocol
The following protocol describes the coupling of 3-Isopropoxy-5-methyl-phenylamine with a heterocyclic halide (e.g., 2-chloro-5-phenyl-oxazole). This is designed as a self-validating system where each step includes a mechanistic rationale and a quality control (QC) checkpoint.
Reagents:
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Nucleophile: 3-Isopropoxy-5-methyl-phenylamine (1.15 equivalents)
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Electrophile: 2-chloro-5-phenyl-oxazole (1.00 equivalent)
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Base: Sodium tert-butoxide (NaOtBu) (3.00 equivalents)
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Catalyst: t-BuBrettPhos Pd G3 or a similar bulky, electron-rich Pd(II) precatalyst (0.05 equivalents)
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Solvent System: Anhydrous 1,4-dioxane / tert-Butanol (4:1 ratio)
Procedure & Causality:
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System Preparation & Degassing:
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Action: In a flame-dried Schlenk tube, dissolve the electrophile and nucleophile in the solvent system. Bubble ultra-pure Nitrogen (N₂) through the mixture for exactly 5 minutes.
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Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex. Degassing prevents premature catalyst death.
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Catalyst and Base Addition:
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Action: Add NaOtBu and the Pd precatalyst under a positive N₂ stream. Seal the tube.
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Causality: NaOtBu is chosen because it is strong enough to deprotonate the Pd-coordinated amine intermediate (driving reductive elimination) but sterically hindered enough to prevent direct, unwanted S_NAr substitution on the oxazole ring.
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Thermal Activation:
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Action: Heat the reaction mixture to 80–90 °C for 4–6 hours.
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Causality: The elevated temperature provides the necessary activation energy to overcome the rate-limiting step of the catalytic cycle: the reductive elimination of the newly formed C-N bond.
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System Validation & Quality Control (In-Process):
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Action: At t = 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
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Validation Logic: The system is self-validating. If the LC-MS trace shows the disappearance of the aryl halide peak and the emergence of the [M+H]⁺ product peak, the cycle is functioning. Failure mode: If unreacted aryl halide remains but the amine is depleted, it indicates catalyst deactivation or amine homocoupling, prompting an immediate halt and re-evaluation of the inert atmosphere integrity.
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Workup:
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Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.
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Causality: Celite filtration physically sequesters the precipitated "Palladium black" (inactive agglomerated Pd nanoparticles), preventing heavy metal contamination in the final therapeutic API.
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Reaction Optimization Parameters
To ensure maximum yield and reproducibility, the quantitative parameters of the reaction must be tightly controlled.
Table 2: Parameter Optimization and Rationale
| Parameter | Optimal Choice | Mechanistic Rationale |
| Catalyst Ligand | t-BuBrettPhos | The extreme steric bulk of the ligand accelerates the reductive elimination step, preventing the catalyst from stalling in the Pd(II) resting state. |
| Solvent Ratio | Dioxane / t-BuOH (4:1) | Dioxane solubilizes the non-polar organic substrates. t-BuOH acts as a proton shuttle, facilitating the deprotonation of the amine without acting as a competing nucleophile. |
| Stoichiometry | 1.15 eq Amine | A slight excess of the amine compensates for trace amounts lost to side reactions, ensuring the complete consumption of the more expensive aryl halide. |
Catalytic Pathway Visualization
The following diagram illustrates the logical flow of the Buchwald-Hartwig amination cycle utilizing 3-Isopropoxy-5-methyl-phenylamine, highlighting the intersection of reagents and the regeneration of the active catalyst.
Catalytic workflow of the Buchwald-Hartwig amination utilizing 3-Isopropoxy-5-methylaniline.
References
- Title: Heterocyclic azoles for the treatment of demyelinating diseases (Patent No. WO2018106643A1)
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Title: PubChem Compound Summary for 3-Isopropoxy-5-methylaniline Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Sources
- 1. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [patents.google.com]
- 2. 3-Isopropoxy-4-methylaniline hydrochloride | C10H16ClNO | CID 86812188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2018106643A1 - Heterocyclic azoles for the treatment of demyelinating diseases - Google Patents [patents.google.com]
